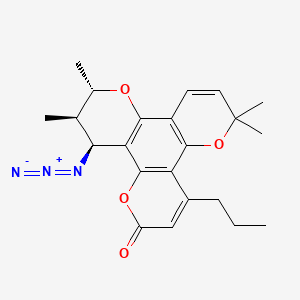
12-Azidocalanolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Azidocalanolide B is a chemical compound known for its unique structure and potential applications in various fields. It is derived from calanolides, which are naturally occurring compounds found in the tropical tree Calophyllum lanigerum. These compounds have garnered significant interest due to their biological activities, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 12-Azidocalanolide B involves several steps, starting from the parent compound calanolide B. The azide group is introduced through a series of chemical reactions, typically involving the use of azide salts such as sodium azide (NaN₃) in the presence of suitable solvents and catalysts. The reaction conditions must be carefully controlled to ensure the successful incorporation of the azide group without causing degradation of the compound .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
12-Azidocalanolide B undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups in the molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The azide group can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates, which can further react to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields primary amines, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
12-Azidocalanolide B has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antiviral properties, particularly against human immunodeficiency virus (HIV).
Material Science: The compound’s reactivity can be harnessed to create novel materials with specific properties, such as polymers and coatings with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of 12-Azidocalanolide B involves its interaction with specific molecular targets. In the context of its antiviral activity, the compound inhibits the reverse transcriptase enzyme of HIV, preventing the virus from replicating its genetic material. This inhibition is achieved through the binding of the compound to the enzyme’s active site, blocking its function and halting the viral replication cycle .
Comparison with Similar Compounds
12-Azidocalanolide B can be compared to other calanolide derivatives, such as calanolide A and calanolide B. While all these compounds share a similar core structure, the presence of the azide group in this compound imparts unique reactivity and potential applications. Other similar compounds include:
Properties
CAS No. |
183791-91-5 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(16S,17R,18S)-18-azido-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H25N3O4/c1-6-7-13-10-15(26)28-21-16(13)20-14(8-9-22(4,5)29-20)19-17(21)18(24-25-23)11(2)12(3)27-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
InChI Key |
ZMTGNGKSHYMMGE-PZROIBLQSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)N=[N+]=[N-] |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


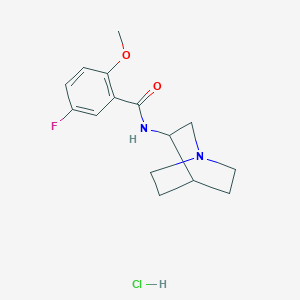
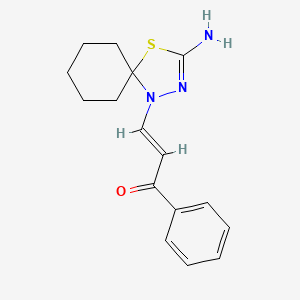
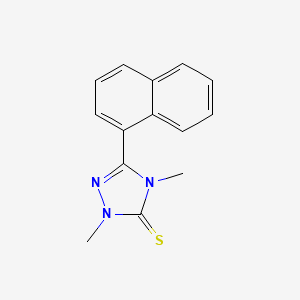
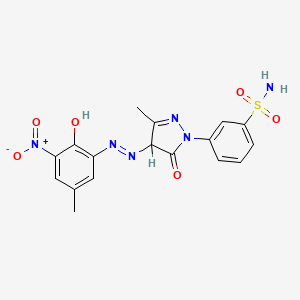

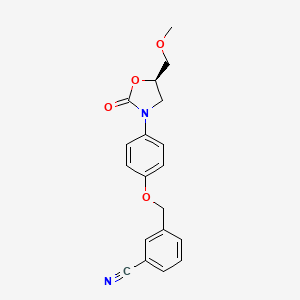
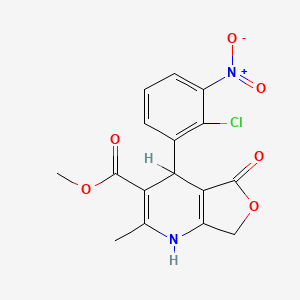
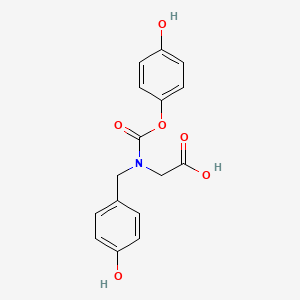
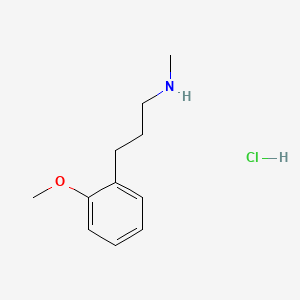
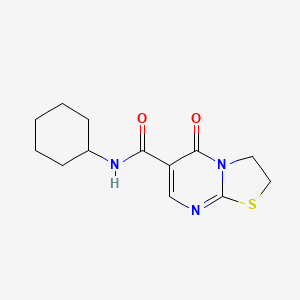

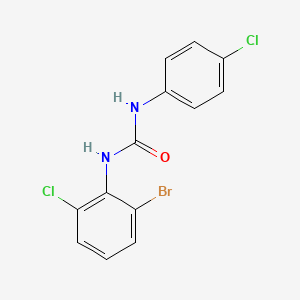
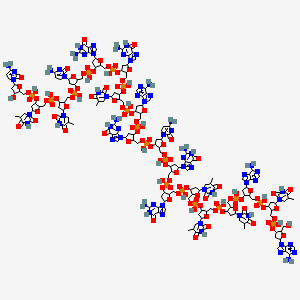
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
